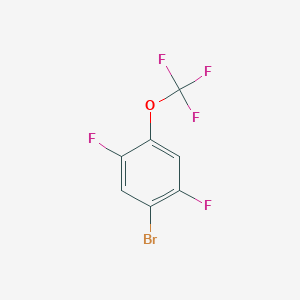

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGIQFLXELBTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. This compound emerges as a highly valuable and functionalized aromatic building block. Its unique substitution pattern—featuring a reactive bromine handle, two electron-withdrawing fluorine atoms, and the lipophilic trifluoromethoxy group—offers a powerful tool for chemists to construct complex molecular architectures with desirable characteristics.

This guide provides an in-depth analysis of the core properties, reactivity, and practical applications of this compound, designed for researchers and development professionals who seek to leverage its unique attributes in their synthetic endeavors. We will move beyond a simple recitation of data to explore the causal relationships behind its utility and provide actionable protocols for its effective use.

Core Compound Identity and Structural Characteristics

The precise arrangement of substituents on the benzene ring is critical to the compound's reactivity and the properties it imparts to derivative molecules.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₂BrF₅O[1]

-

Canonical SMILES: C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F[1]

-

InChI Key: VZGIQFLXELBTGP-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

Quantitative data provides the foundational knowledge for planning reactions, purification, and storage. The following properties are primarily based on computational models, which serve as reliable estimates in the absence of extensive experimental validation for this specific reagent.

| Property | Value | Source |

| Molecular Weight | 276.99 g/mol | PubChem[1] |

| Exact Mass | 275.92092 Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Reactivity Profile and Synthetic Utility

The synthetic value of this compound lies in the orchestrated reactivity of its functional groups. The bromine atom serves as the primary reactive site for transformation, while the fluorine and trifluoromethoxy substituents act as powerful modulating groups.

Causality Behind Reactivity: The trifluoromethoxy (-OCF₃) group and the two fluorine atoms are strongly electron-withdrawing. This electronic pull significantly influences the carbon-bromine bond, making the aryl bromide an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This electronic activation facilitates oxidative addition, which is often the rate-determining step in catalytic cycles like those of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. The strategic placement of these groups allows for the introduction of diverse functionalities at the bromine position.

The -OCF₃ group is particularly valued in drug design for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and bioavailability, without adding significant steric bulk.[3][4]

Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.

Key Applications in Research and Development

This molecule is not a final product but a critical intermediate. Its utility is realized in the synthesis of high-value compounds across several sectors.

-

Pharmaceuticals: It serves as a precursor for active pharmaceutical ingredients (APIs). The trifluoromethoxy moiety is a bioisostere for other groups and can enhance drug properties like metabolic stability and binding affinity.[3][4][5]

-

Agrochemicals: In the agricultural sector, fluorinated compounds often exhibit enhanced efficacy. This building block is used to synthesize advanced pesticides and herbicides with improved performance and environmental profiles.[3][5]

-

Materials Science: The unique electronic properties conferred by the fluorine substituents make it a candidate for synthesizing novel polymers and organic electronic materials, such as those used in OLEDs or as liquid crystals.

Experimental Protocols: Handling, Storage, and Quality Control

Adherence to rigorous protocols is essential for safety, efficacy, and reproducibility. The following are generalized best-practice recommendations derived from safety data for structurally similar compounds.

Protocol 1: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Dispensing: As this class of compound can be a liquid or low-melting solid, use a clean syringe or pipette for transfers. Avoid cross-contamination.

-

Fire Safety: While not highly flammable, related bromo-aromatics are combustible liquids. Keep away from open flames, sparks, and high-heat sources.[6][7]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. Protect from light. Storage at 2-8°C is often recommended to ensure long-term stability.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Protocol 2: Quality Control Workflow (Self-Validating System)

To ensure the integrity of experimental results, the purity and identity of the starting material must be validated.

Caption: A standard quality control workflow for verifying starting material integrity.

-

Visual Inspection: Check for expected physical state (liquid or solid) and color (typically colorless to light yellow). Note any deviations.

-

Purity Assay: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis to determine the purity, reported as a percentage area. The industry standard for such a reagent is typically ≥98%.

-

Structural Verification: Acquire ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. The proton NMR should show two distinct aromatic signals, and the fluorine NMR will provide critical information on the difluoro and trifluoromethoxy environments, confirming the structure.

-

Documentation: Compare the obtained data against the supplier's Certificate of Analysis (CoA). If they align and meet the required specifications, the material is cleared for use. All analytical data should be archived for lot traceability.

Safety and Hazard Summary

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-2,5-difluorobenzene suggest the following potential hazards:

-

Skin Corrosion/Irritation: May cause skin irritation.[6][7][8]

-

Eye Damage/Irritation: Causes serious eye irritation.[6][7][8]

-

Respiratory Irritation: May cause respiratory irritation.[6][7][8]

Precautionary Statements (Inferred):

-

Wash hands and exposed skin thoroughly after handling.[6][7]

-

Wear protective gloves, clothing, and eye/face protection.[6][8]

-

If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[6][8]

Conclusion

This compound is a specialized chemical intermediate engineered for advanced synthetic applications. Its value is derived from a predictable reactivity profile centered on its carbon-bromine bond, which is activated for cross-coupling by a powerful array of fluorine-containing substituents. These same groups are highly sought after for their ability to enhance the biological and material properties of target molecules. For research and development professionals in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of this building block's properties and handling requirements is the first step toward unlocking its considerable potential for innovation.

References

- 1. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1439904-14-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds can profoundly influence key physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is a highly sought-after substituent. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity.[1][2] The compound 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene (CAS 1439904-14-9) is a prime example of a high-value building block that combines the benefits of the trifluoromethoxy group with a poly-fluorinated benzene ring and a synthetically versatile bromine handle.[3] This guide provides a comprehensive overview of a robust synthetic strategy for this compound, offering field-proven insights into the causality behind experimental choices, aimed at researchers, chemists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of a complex molecule begins with a sound retrosynthetic plan. The target molecule, this compound, is a highly substituted aromatic ring. The most straightforward approach involves the late-stage introduction of the bromine atom onto a pre-functionalized core, namely 1-(trifluoromethoxy)-2,5-difluorobenzene . This strategy hinges on a predictable and high-yielding regioselective electrophilic aromatic substitution reaction.

Caption: Retrosynthetic pathway for the target compound.

The key challenge lies in controlling the position of bromination. The directing effects of the three existing substituents on the precursor ring must be carefully considered to achieve the desired 4-bromo regioisomer.

Core Synthesis: Regioselective Bromination

The cornerstone of this synthesis is the electrophilic bromination of 1-(trifluoromethoxy)-2,5-difluorobenzene. In this precursor, the trifluoromethoxy group (-OCF₃) and the two fluorine atoms are all deactivating substituents, which makes the aromatic ring less reactive towards electrophiles. However, they are all ortho-, para-directing.

Analysis of Regioselectivity: The positions available for substitution on 1-(trifluoromethoxy)-2,5-difluorobenzene are C3, C4, and C6.

-

Position 4: This site is para to the -OCF₃ group and ortho to the C5-fluorine. This dual activation makes it a highly favored position for electrophilic attack.

-

Position 6: This site is ortho to both the -OCF₃ group and the C5-fluorine, and para to the C2-fluorine. While electronically activated, it is sterically hindered by the adjacent bulky -OCF₃ group.

-

Position 3: This site is only activated by being ortho to the C2-fluorine and is meta to the other groups, making it the least favorable position.

This analysis predicts that bromination will occur predominantly at the C4 position, yielding the desired product. To ensure high selectivity and yield, reaction conditions must be carefully optimized. The use of a Lewis acid catalyst is essential to polarize the brominating agent and overcome the deactivation of the ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the bromination of deactivated aromatic systems.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(Trifluoromethoxy)-2,5-difluorobenzene | 198.08 | 50.0 | 9.90 g |

| Iron Powder (Fe) | 55.85 | 1.5 (3 mol%) | 84 mg |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 100 mL |

| Bromine (Br₂) | 159.81 | 55.0 (1.1 eq) | 2.8 mL |

| 10% Sodium Bisulfite (NaHSO₃) Solution | - | - | 50 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) Soln | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |

Procedure:

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and a pressure-equalizing dropping funnel, add 1-(trifluoromethoxy)-2,5-difluorobenzene (9.90 g, 50.0 mmol) and iron powder (84 mg, 1.5 mmol). Add carbon tetrachloride (100 mL) to dissolve the starting material.

-

Addition of Bromine: In the dropping funnel, place bromine (2.8 mL, 55.0 mmol) dissolved in 20 mL of carbon tetrachloride. Add the bromine solution dropwise to the stirred reaction mixture at room temperature over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The evolution of HBr gas will be observed.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 75-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water. Quench the excess bromine by slowly adding 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears.

-

Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis.

Trustworthiness and Validation

The described protocol is a self-validating system. The progress of the reaction can be rigorously monitored by GC, allowing for precise determination of the reaction endpoint. The work-up procedure is designed to systematically remove the catalyst, unreacted bromine, and acidic byproducts. Finally, purification by vacuum distillation ensures a high-purity final product, which can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS. The expected ¹⁹F NMR spectrum, for instance, would show distinct signals for the two aromatic fluorines and the -OCF₃ group, providing definitive proof of structure.

Conclusion

The synthesis of this compound is efficiently achieved through the regioselective electrophilic bromination of 1-(trifluoromethoxy)-2,5-difluorobenzene. The causality for the high regioselectivity is found in the powerful para-directing effect of the trifluoromethoxy group, which overrides steric considerations and directs the incoming electrophile to the desired C4 position. This robust and scalable protocol provides reliable access to a valuable chemical intermediate, empowering further innovation in the development of advanced pharmaceuticals and high-performance materials.

References

Structural Elucidation of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: A Technical Guide

Introduction

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a trifluoromethoxy group, makes it a valuable building block for the synthesis of novel pharmaceutical candidates and advanced materials. The strategic placement of these moieties can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth structural analysis of this compound, outlining the key analytical techniques and expected outcomes for its characterization.

Physicochemical Properties and Structural Overview

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application and handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1439904-14-9 | [1] |

| Molecular Formula | C₇H₂BrF₅O | [1] |

| Molecular Weight | 276.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C(=CC(=C1F)Br)F)OC(F)(F)F | [1] |

The structure of this compound is presented below in a 2D chemical structure diagram.

Caption: 2D structure of this compound.

Synthesis and Purification

A generalized laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,4-difluoro-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron powder or anhydrous ferric bromide.

-

Bromination: Slowly add a stoichiometric amount of liquid bromine to the reaction mixture at room temperature, with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium bisulfite to remove excess bromine. The organic layer is then separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

This proposed synthesis is analogous to methods used for the bromination of other trifluorobenzene derivatives, such as the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene.[2]

Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following workflow outlines the key analytical methods and their expected contributions.

References

Spectroscopic Characterization of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, a key building block in contemporary drug discovery and materials science. The unique substitution pattern of this aromatic compound, featuring a bromine atom, two fluorine atoms, and a trifluoromethoxy group, gives rise to a complex and informative spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₂BrF₅O) possesses a highly substituted benzene ring, leading to distinct and predictable spectroscopic signatures.[1] A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for unambiguous identification and purity assessment. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed prediction of the expected data based on established principles of spectroscopy and data from analogous fluorinated aromatic compounds.

References

solubility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . Given the limited publicly available solubility data for this specific compound, this document serves as a first-principles guide for researchers, chemists, and drug development professionals. It integrates theoretical principles with robust, field-proven experimental methodologies, enabling users to generate reliable solubility profiles essential for process chemistry, formulation development, and reaction optimization.

Introduction: Characterizing the Challenge

This compound is a highly functionalized aromatic compound. Its structure, featuring a bromine atom, multiple fluorine atoms, and a trifluoromethoxy group, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The bromine atom, for instance, serves as a key handle for metal-catalyzed cross-coupling reactions.[1]

Despite its synthetic utility, a critical gap exists in the scientific literature regarding its solubility profile. Solubility is a fundamental physicochemical property that dictates a compound's behavior in virtually every laboratory and industrial application, from reaction kinetics to purification and formulation. This guide addresses this gap not by presenting pre-existing data, but by equipping the scientist with the foundational knowledge and practical workflows required to determine the solubility of this—and similar—halogenated compounds.

Physicochemical Profile and Theoretical Solubility Predictions

Before any experimental work, a thorough analysis of the solute's molecular properties provides a strong predictive foundation for its solubility behavior. The principle of "like dissolves like" is our primary guide: a substance's solubility is maximized in a solvent that shares similar intermolecular forces.[3][4]

Core Molecular Properties

The key physicochemical properties of this compound are summarized below. These were computationally derived and provide crucial insights into its expected interactions with solvents.[5]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₂BrF₅O | - |

| Molecular Weight | 276.99 g/mol | High molecular weight can sometimes hinder solubility. |

| XLogP3 | 3.9 | A high value indicates significant lipophilicity (fat-loving) and hydrophobicity (water-fearing), predicting poor solubility in water and good solubility in nonpolar organic solvents.[6] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 6 (Fluorine and Oxygen atoms) | Can accept hydrogen bonds, suggesting some interaction is possible with protic solvents, though likely outweighed by its overall nonpolar character. |

Based on this profile, the compound is predicted to be a nonpolar, lipophilic molecule. Its solubility in water is expected to be extremely low.[7][8] Conversely, it should be readily soluble in nonpolar solvents (e.g., hexane, toluene) and moderately soluble in aprotic polar solvents (e.g., acetone, ethyl acetate).

A Deeper Predictive Model: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular forces.[9][10]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be plotted as a point in a three-dimensional "Hansen space." The principle remains the same: the smaller the distance between the solute and solvent points in this space, the more likely they are to be soluble in one another.[11] While the exact HSP values for this compound are not published, they can be reliably estimated using predictive software or computational methods like COSMO-RS, allowing for an intelligent pre-selection of promising solvents before any benchwork is performed.[12]

Caption: Predictive workflow for solvent selection.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be validated by empirical data. The following section details robust, self-validating protocols for both rapid screening and precise quantitative measurement of solubility.

Workflow for Experimental Validation

The experimental process should follow a logical progression from a rapid, qualitative assessment to a more rigorous quantitative determination for the most promising solvent systems.

Caption: Stepwise workflow for experimental solubility determination.

Protocol 1: Qualitative Solubility Screening

This rapid method provides a foundational understanding of the compound's solubility across a diverse set of solvents.

Objective: To visually categorize the compound as "Soluble," "Sparingly Soluble," or "Insoluble" in selected solvents at ambient temperature.

Methodology:

-

Preparation: Label a series of small, clear glass vials (e.g., 4 mL) with the names of the chosen solvents.

-

Solute Addition: Accurately weigh approximately 10 mg of this compound into each vial.

-

Solvent Addition: Add 1.0 mL of the respective solvent to each vial using a calibrated pipette.

-

Mixing: Cap each vial securely and vortex or shake vigorously for 60 seconds.

-

Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a dark background for any undissolved solid particles.

-

Categorization:

-

Soluble: No solid particles are visible to the naked eye. The solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may appear hazy.

-

Insoluble: The vast majority of the solid remains undissolved.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[13][14]

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation of Supersaturated Slurry: In a suitable vessel (e.g., a glass vial or flask), add an excess amount of the compound to a known volume of the solvent. "Excess" means adding enough solid so that a significant amount will remain undissolved at equilibrium.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in a temperature-controlled shaker or agitator (e.g., set to 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours is recommended to ensure equilibrium is fully established).[7][13]

-

Phase Separation: After equilibration, remove the vessel and allow it to stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle. To ensure complete removal of solid particles, withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) or centrifuge the sample at high speed and carefully collect the supernatant. This step is critical for accuracy.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (this may be the same solvent or a different one depending on the analytical method).

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. The result is the equilibrium solubility of the compound in that solvent at the specified temperature. For data integrity, perform the entire experiment in triplicate.[7]

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your findings, allowing for easy comparison across different solvent systems.

| Solvent | Solvent Polarity Class | Temperature (°C) | Qualitative Solubility (Protocol 1) | Quantitative Solubility (mg/mL) (Protocol 2) |

| Hexane | Nonpolar | 25 | e.g., Soluble | e.g., 150.5 |

| Toluene | Nonpolar Aromatic | 25 | e.g., Soluble | e.g., 210.2 |

| Dichloromethane | Aprotic Polar | 25 | e.g., Soluble | e.g., 255.8 |

| Acetone | Aprotic Polar | 25 | e.g., Sparingly Soluble | e.g., 45.1 |

| Ethanol | Protic Polar | 25 | e.g., Insoluble | e.g., < 1.0 |

| Water | Protic Polar | 25 | e.g., Insoluble | e.g., < 0.1 |

Note: The data in the table are hypothetical examples for illustrative purposes.

The results should be interpreted in the context of the initial physicochemical analysis. For instance, high solubility in hexane and toluene would confirm the compound's nonpolar nature, as predicted by its high XLogP3 value. Low solubility in ethanol and water would validate the prediction based on its lack of hydrogen bond donor capabilities.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. paint.org [paint.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

reactivity of the C-Br bond in 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in this compound. This molecule has emerged as a critical building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The strategic placement of two fluorine atoms and a potent electron-withdrawing trifluoromethoxy (-OCF₃) group significantly modulates the electronic character of the aromatic ring, thereby defining the reactivity profile of the C-Br bond.[2][3] This document explores the underlying electronic effects and details the application of this substrate in pivotal synthetic transformations, with a primary focus on transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a field-proven guide to leveraging this versatile reagent.

Introduction: A Strategically Designed Building Block

This compound (IUPAC Name) is a halogenated aromatic compound whose structure is meticulously designed for synthetic utility.[4] The core of its value lies in the interplay between the reactive C-Br bond and the powerful electron-withdrawing substituents on the phenyl ring.

-

The Trifluoromethoxy (-OCF₃) Group: This group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2]

-

Difluoro Substitution: The fluorine atoms further amplify the electron-deficient character of the ring through their potent inductive effects. This electronic modulation is key to the C-Br bond's reactivity.

-

The Carbon-Bromine (C-Br) Bond: The C-Br bond serves as a versatile synthetic handle. Its reactivity is heightened by the collective electron-withdrawing capacity of the -OCF₃ and fluorine substituents, making the molecule an excellent substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3]

This guide will dissect the causality behind the compound's reactivity and provide actionable protocols for its effective functionalization.

Electronic Landscape and its Impact on C-Br Bond Reactivity

The reactivity of this compound is fundamentally governed by the electron-deficient nature of the aromatic ring. The trifluoromethoxy and fluorine groups exert strong inductive effects (-I), pulling electron density away from the carbon framework. This has two major consequences for the C-Br bond:

-

Activation towards Oxidative Addition: In transition-metal catalysis (e.g., Palladium-catalyzed reactions), the rate-determining step is often the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)). The electron-poor nature of the aryl ring in our target molecule facilitates this crucial step, making it a highly efficient coupling partner.[3]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The entire ring is activated for nucleophilic attack.[5][6] While the C-Br bond is the primary site for cross-coupling due to its lower bond dissociation energy compared to C-F, under specific harsh conditions with potent nucleophiles, displacement of the fluorine atoms could be a competing pathway.[7] However, for the vast majority of synthetic applications, the C-Br bond is the selectively targeted reactive site.

Key Synthetic Transformations of the C-Br Bond

The C-Br bond in this compound is predominantly functionalized via transition metal-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthesis for their reliability and broad functional group tolerance.[3][8]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl motifs prevalent in pharmaceuticals.[9][10][11] The reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9] The electron-deficient nature of this compound makes it an ideal substrate for this transformation.[3]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 90 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 |

| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | 80 |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Catalyst Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] The reaction has seen significant evolution, with modern catalyst systems employing sterically hindered phosphine ligands that facilitate the coupling of a wide range of amines under mild conditions.[12][14] The electron-deficient substrate readily undergoes oxidative addition, making it a prime candidate for this transformation.[15][16]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle for Buchwald-Hartwig amination reactions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 |

| n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | THF | 65 |

| Aqueous Ammonia | [Pd(allyl)Cl]₂ (1.5) | t-BuXPhos (3) | K₃PO₄ | Toluene/H₂O | 100 |

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of Argon or Nitrogen.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete within 12-24 hours.[16]

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield the desired aryl amine.

Experimental Workflow and Validation

A systematic approach is essential for optimizing the functionalization of this valuable substrate. The following workflow provides a logical sequence for developing and validating a synthetic protocol.

Diagram 3: General Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 4. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the theoretical underpinnings of the substrate's reactivity, predicts its regioselectivity, and offers field-proven insights into potential synthetic protocols.

Introduction: The Significance of a Highly Functionalized Arene

This compound is a specialized aromatic building block of significant interest in the synthesis of complex organic molecules. Its utility is prominent in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine and trifluoromethoxy groups can enhance metabolic stability, bioavailability, and binding affinity.[1] The presence of multiple electron-withdrawing substituents and a bromine atom, which can be utilized in subsequent cross-coupling reactions, makes this molecule a versatile synthon.[2] Understanding its behavior in electrophilic aromatic substitution is crucial for its effective utilization in synthetic campaigns.

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1439904-14-9 | [3] |

| Molecular Formula | C₇H₂BrF₅O | [3] |

| Molecular Weight | 276.99 g/mol | [3] |

Theoretical Framework: Predicting Reactivity and Regioselectivity

The reactivity of this compound in electrophilic aromatic substitution is dictated by the electronic effects of its four substituents. The benzene ring is highly deactivated due to the presence of three halogen atoms and a trifluoromethoxy group, all of which are electron-withdrawing.

Analysis of Substituent Effects:

-

Bromo (Br) and Fluoro (F) Groups: These halogen substituents are deactivating due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they possess a +M (mesomeric or resonance) effect due to their lone pairs of electrons, which can be donated to the aromatic system. This +M effect directs incoming electrophiles to the ortho and para positions.

-

Trifluoromethoxy (OCF₃) Group: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong -I effect originating from the highly electronegative fluorine atoms. Unlike a methoxy group (-OCH₃), the +M effect of the oxygen in the -OCF₃ group is significantly diminished due to the electron-withdrawing fluorine atoms. Consequently, the -OCF₃ group is a strong deactivating and meta-directing group.

Regioselectivity on this compound:

The substrate has two available positions for electrophilic attack: C3 and C6.

References

potential applications of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene in medicinal chemistry

Starting the Research

I've initiated a thorough investigation of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene, focusing on its properties, synthesis methods, and current medicinal applications. Google searches are the primary tool, and the findings are starting to accumulate.

Exploring Key Reactions

I'm now delving into the compound's reactivity in common coupling reactions. My focus is on understanding its role as a building block and how it behaves in reactions like Suzuki and Sonogashira couplings. I'm prioritizing reactions that lead to biologically active compounds and noting specific examples and case studies I find. I am also preparing to structure a technical guide that starts by highlighting the compound's unique physicochemical properties relevant to drug design.

Beginning Detailed Analysis

I've initiated a thorough analysis of this compound, aiming to uncover its potential in medicinal chemistry. Google Scholar searches are revealing crucial insights into its use as a building block and its behavior in key coupling reactions. I'm focusing on specific drug classes and relevant case studies. The plan now includes synthesizing step-by-step protocols for key reactions. Next steps involve creating detailed tables and Graphviz diagrams to illustrate reaction workflows.

Analyzing Fluorine's Impact

I'm currently structuring a deep dive into this compound's medicinal chemistry applications. My outline includes an introduction underscoring fluorine's significance in drug design.

Refining the Framework

I'm now focusing on the introduction, emphasizing fluorine's critical role in drug design and highlighting the specific properties of the building block: this compound. I'm detailing the -OCF3 group's impact on lipophilicity and metabolic stability, and the difluorophenyl ring's role in pKa modulation. The bromine's synthetic utility is also front and center. I'm aiming for a clear purpose statement, outlining how this will serve as a valuable resource for researchers.

Exploring Synthetic Pathways

I'm now outlining synthetic routes for the building block and highlighting the bromo group's role in Pd-catalyzed cross-couplings. I'll showcase its versatility in forming diverse molecular scaffolds, which is a key update. I'm focusing on the practical implications for medicinal chemists seeking new drug candidates and I am going to mention this is a significant aspect of the building block's attractiveness.

Structuring Therapeutic Applications

I'm now focusing on organizing the guide's core: case studies illustrating how this building block is used in medicinal chemistry. My plan involves searching patents and literature for examples organized by therapeutic areas, using the PubChem patents as a starting point. I'll delve into each case study, explaining the rationale for incorporating the building block, its impact on the molecule's properties, and its resulting biological activity. This approach ensures practical and relevant information for researchers.

Structuring the Technical Guide

I'm now integrating comprehensive data presentation and visualization techniques. This includes constructing a table detailing key physicochemical properties and comparative yields for various cross-coupling reactions. I'm also preparing Graphviz diagrams. These diagrams will visually represent the building block's strategic value and provide a clear decision-making workflow for researchers, focusing on selecting the appropriate cross-coupling reaction.

Organizing Therapeutic Insight

I'm now structuring the guide's core around medicinal chemistry applications. I'm focusing on organizing case studies that showcase the building block's impact in drug design, inspired by the six patents found via PubChem. Each case study will explain the rationale behind the incorporation of the building block and its effect on molecular properties. I'm aiming for practical and relevant content.

Crafting Synthetic Pathways

I'm now detailing the synthetic pathways for the key building block, this compound, focusing on the bromine group's versatility in palladium-catalyzed cross-couplings. I'll highlight the diverse molecular scaffolds achievable through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. My goal is a practical guide for medicinal chemists seeking new drug candidates, illustrating the bromo group's synthetic power.

An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene: Synthesis, History, and Applications

Foreword: The Emergence of a Complex Fluorinated Motif

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the physical, chemical, and biological properties of organic molecules. Among the myriad of fluorinated building blocks, 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene stands out as a particularly intriguing and synthetically valuable compound. Its polysubstituted aromatic core, featuring a trifluoromethoxy group, two fluorine atoms, and a synthetically versatile bromine atom, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this important chemical entity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1439904-14-9[1] |

| Molecular Formula | C₇H₂BrF₅O[1] |

| Molecular Weight | 276.99 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | Typically a liquid or low-melting solid |

| Boiling Point | Not definitively reported, estimated to be >200 °C |

| Density | Not definitively reported, estimated to be >1.7 g/cm³ |

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum would be expected to show two distinct signals for the aromatic fluorine atoms and a singlet for the -OCF₃ group, with characteristic coupling constants.

-

¹H NMR: A complex multiplet would be expected in the aromatic region, arising from the two protons on the benzene ring, with coupling to the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum would display distinct signals for each of the seven carbon atoms, with characteristic C-F couplings.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A Plausible History: Deconstructing the Synthesis of a Modern Reagent

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its discovery can be contextualized within the broader advancements in organofluorine chemistry. The synthesis of such a polysubstituted aromatic compound would undoubtedly be a multi-step process, relying on a series of well-established and refined synthetic methodologies. A logical and chemically sound retrospective synthesis is proposed herein, providing a historical and technical framework for its creation.

The journey to this complex molecule likely began with simpler, commercially available starting materials, with each subsequent step adding a layer of functionality and complexity. A plausible synthetic pathway is outlined below, reflecting the likely strategic decisions a synthetic chemist would make.

Caption: A plausible multi-step synthesis of this compound.

This proposed pathway is a testament to the cumulative knowledge of organofluorine chemistry, leveraging classic reactions that have been optimized over decades.

Detailed Synthetic Protocols: A Guide for the Practitioner

The following section provides detailed, step-by-step methodologies for the plausible synthesis of this compound. These protocols are based on established procedures for analogous transformations and are designed to be self-validating systems for the experienced researcher.

Step 1: Nitration of 1,2,4-Trifluorobenzene

The introduction of a nitro group is a critical first step, serving as a precursor to the synthetically versatile aniline.

Reaction: 1,2,4-Trifluorobenzene → 1,2,4-Trifluoro-5-nitrobenzene[2][3]

Protocol:

-

To a stirred solution of concentrated sulfuric acid (98%) at 0 °C, add 1,2,4-trifluorobenzene dropwise.

-

Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2,4-trifluoro-5-nitrobenzene.

Causality of Experimental Choices:

-

The use of a strong acid mixture (sulfuric and nitric acid) is a classic and effective method for the electrophilic nitration of aromatic compounds.

-

The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine, a key functional group for subsequent transformations.

Reaction: 1,2,4-Trifluoro-5-nitrobenzene → 2,4,5-Trifluoroaniline[4][5]

Protocol:

-

In a flask equipped with a condenser, dissolve 1,2,4-trifluoro-5-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2,4,5-trifluoroaniline.

Causality of Experimental Choices:

-

Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of nitro groups to anilines, often proceeding with high yield and selectivity.

-

Ethanol is a common solvent for such reductions as it is relatively inert and solubilizes both the starting material and the product.

Step 3: Bromination of 2,4,5-Trifluoroaniline

The introduction of the bromine atom at this stage is a strategic choice, as the directing effects of the fluorine and amino groups can be exploited to achieve the desired regioselectivity.

Reaction: 2,4,5-Trifluoroaniline → 4-Bromo-2,5-difluoroaniline

Protocol:

-

Dissolve 2,4,5-trifluoroaniline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine in the same solvent at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-bromo-2,5-difluoroaniline.

Causality of Experimental Choices:

-

Electrophilic bromination of anilines is a well-established reaction. The electron-donating amino group activates the ring towards electrophilic attack.

-

The choice of solvent can influence the reactivity and selectivity of the bromination.

Step 4: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The conversion of the aniline to a phenol is a crucial step towards the introduction of the trifluoromethoxy group. This is typically achieved via a Sandmeyer-type reaction.

Reaction: 4-Bromo-2,5-difluoroaniline → 4-Bromo-2,5-difluorophenol[6][7]

Protocol:

-

Dissolve 4-bromo-2,5-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, heat an aqueous solution of copper(II) sulfate.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution.

-

After the addition is complete, continue heating until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the phenolic product with an organic solvent.

-

Purify the product by extraction with an aqueous base, followed by acidification and re-extraction.

Causality of Experimental Choices:

-

The diazotization of anilines is a classic reaction that forms a versatile diazonium salt intermediate.

-

The subsequent hydrolysis of the diazonium salt to a phenol is a common transformation, often facilitated by copper salts.

Step 5: Trifluoromethoxylation

The final step involves the introduction of the trifluoromethoxy group, a challenging yet crucial transformation.

Reaction: 4-Bromo-2,5-difluorophenol → this compound

Protocol:

-

To a solution of 4-bromo-2,5-difluorophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Introduce a trifluoromethylating agent, such as a Ruppert-Prakash reagent (TMSCF₃) in the presence of an oxidant, or a hypervalent iodine reagent.

-

Alternatively, the trifluoromethoxy group can be installed by reacting the corresponding phenoxide with a source of "CF₃O⁻".

-

The reaction is typically carried out under an inert atmosphere and may require elevated temperatures.

-

After the reaction is complete, quench the mixture with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography or distillation.

Causality of Experimental Choices:

-

The introduction of the trifluoromethoxy group is a specialized transformation in organofluorine chemistry. The choice of reagent and conditions is critical for achieving good yields.

-

The use of a base to deprotonate the phenol is necessary to form the more nucleophilic phenoxide.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research:

-

Pharmaceutical Synthesis: The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties can enhance the efficacy and environmental profile of pesticides and herbicides.

-

Materials Science: The unique electronic nature of the trifluoromethoxy group can be exploited in the design of novel liquid crystals, polymers, and organic electronic materials.

Safety and Handling

As with all halogenated and fluorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion: A Molecule of Strategic Importance

While the precise historical details of its first synthesis may not be widely documented, the chemical logic behind the creation of this compound is clear. It is a product of the evolution of synthetic organofluorine chemistry, a field that continues to provide enabling tools for the advancement of medicine and materials. The synthetic pathways outlined in this guide, grounded in established chemical principles, provide a practical framework for its preparation. As the demand for sophisticated fluorinated building blocks continues to grow, the importance of molecules like this compound in the armamentarium of the modern synthetic chemist is undeniable.

References

- 1. This compound | C7H2BrF5O | CID 91809570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,2,4-trifluoro-5-nitro- [webbook.nist.gov]

- 3. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2,5-difluorophenol | C6H3BrF2O | CID 7018042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Abstract

This application note provides a comprehensive and field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This substrate is of significant interest in pharmaceutical and materials science research due to its unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. The protocol herein is designed for high reproducibility and yield, addressing the specific challenges associated with electron-deficient aryl halides. We delve into the mechanistic rationale behind the selection of the catalyst system, ligand, base, and reaction conditions, offering researchers a self-validating guide for synthesizing a broad range of N-aryl amine derivatives from this key building block.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has supplanted harsher, traditional methods, offering broad functional group tolerance and milder reaction conditions.[1] Its application is particularly vital in drug discovery, where the aryl amine moiety is a ubiquitous scaffold in a vast array of therapeutic agents.

The target substrate, this compound, represents a class of highly functionalized, electron-deficient aryl halides. The trifluoromethoxy (OCF₃) group is a valuable bioisostere for other functional groups, offering enhanced metabolic stability and lipophilicity, properties highly sought after in medicinal chemistry.[3] This protocol provides a reliable method for coupling this challenging substrate with various primary and secondary amines.

Mechanistic Considerations & Rationale for Component Selection

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, phosphine ligand, and base. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][5] Understanding this mechanism is crucial for rationally selecting the optimal components for a given substrate.

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

-

Palladium Precatalyst: While numerous palladium sources are effective, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected for this protocol. It is a stable, commercially available Pd(0) source that reliably initiates the catalytic cycle without requiring an initial reduction step, unlike Pd(II) sources such as Pd(OAc)₂.[6]

-

Phosphine Ligand: The choice of ligand is arguably the most critical parameter. For electron-deficient aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are paramount.[1][7] These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle, accelerating both the oxidative addition and the final reductive elimination step.[1] We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Its significant steric bulk and strong electron-donating character make it exceptionally effective for coupling challenging substrates, minimizing side reactions like hydrodehalogenation.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[6] Sodium tert-butoxide (NaOtBu) is the base of choice for this system. Its high basicity (pKa of conjugate acid ≈ 19) ensures efficient deprotonation, driving the reaction forward. Weaker bases like carbonates are often insufficient for this transformation.[6][9]

-

Solvent: A dry, aprotic solvent is necessary to prevent quenching of the base and deactivation of the catalyst. Toluene is an excellent choice due to its high boiling point, allowing for a suitable temperature range, and its ability to dissolve the organic reagents effectively.[10]

Detailed Experimental Protocol

This protocol details the coupling of this compound with a generic secondary amine (e.g., Morpholine) as a representative example. The molar ratios can be adapted for other primary or secondary amines.

Materials and Reagents

| Reagent | CAS Number | Formula | MW ( g/mol ) | Notes |

| This compound | 115463-71-9 | C₇H₂BrF₅O | 291.00 | Substrate (1.0 equiv) |

| Amine (e.g., Morpholine) | 110-91-8 | C₄H₉NO | 87.12 | Nucleophile (1.2 equiv) |

| Pd₂(dba)₃ | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precatalyst (1.5 mol % Pd) |

| XPhos | 564483-18-7 | C₃₃H₄₉P | 476.72 | Ligand (3.3 mol %) |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Base (1.4 equiv) |

| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 | Solvent (0.2 M concentration) |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For work-up |

| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | For work-up |

| Brine | 7647-14-5 | NaCl | 58.44 | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Procedure

Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.

-

Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 291 mg), Sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.033 mmol, 15.7 mg), and Pd₂(dba)₃ (0.0075 mmol, 6.9 mg).

-

Atmosphere Exchange: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., Morpholine, 1.2 mmol, 105 µL).

-

Reaction Execution: Place the sealed tube into a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing via GC-MS.

-

Work-up:

-

Once the reaction is complete (as determined by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by carefully adding 10 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-arylated product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Workflow Diagram

Figure 2. Step-by-step experimental workflow for the amination protocol.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst or ligand (degradation due to air/moisture).2. Wet solvent or reagents.3. Insufficient temperature or reaction time. | 1. Use fresh, high-purity catalyst and ligand from a reliable source. Handle solids quickly in the air or preferably in a glovebox.2. Ensure the use of anhydrous solvent and dry reagents.3. Increase temperature in 10 °C increments or extend reaction time. |

| Formation of Side Products | 1. Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.2. Diarylation (with primary amines): The product amine reacts again. | 1. This can compete with reductive elimination. Ensure the ligand-to-palladium ratio is appropriate (typically 1.1-1.5:1 L/Pd). Bulky ligands like XPhos suppress this pathway.[1][11]2. Use a slight excess of the primary amine or consider using an ammonia surrogate.[2][5] |

| Inconsistent Results | 1. Purity of NaOtBu can vary.2. Inefficient stirring. | 1. Use a freshly opened bottle of NaOtBu or titrate to determine its activity. Store under an inert atmosphere.2. Ensure vigorous stirring to maintain a homogeneous suspension, as the base is not fully soluble. |

Safety Precautions:

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Avoid contact with skin and eyes.

-

Solvents: Toluene and diethyl ether are highly flammable. Work away from ignition sources.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene

Introduction: Synthesizing Novel Arylalkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. This substrate is of particular interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.

Mechanistic Insights: The Catalytic Cycles

The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex. This is often the rate-determining step.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the Pd(0) catalyst.[3]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Acidification and Acetylide Formation: In the presence of a base, the C-H bond of the alkyne becomes more acidic, leading to the formation of a copper(I) acetylide. This species is then ready for transmetalation to the palladium center.

Copper-Free Sonogashira Coupling: While the copper co-catalyst is traditional, copper-free variants have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5] In these systems, the activation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium, often requiring specific ligands and bases.[6]

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Design and Optimization

The successful Sonogashira coupling of this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the aryl bromide generally enhances its reactivity towards oxidative addition.

Key Reaction Parameters

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. PdCl₂(PPh₃)₂ and Pd(OAc)₂ are stable Pd(II) pre-catalysts that are reduced in situ. For electron-deficient aryl bromides, catalyst loading can often be kept low (1-5 mol%). |

| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts (1-10 mol%). Essential for the classical Sonogashira mechanism. |

| Ligand | Triphenylphosphine (PPh₃) (often part of the catalyst complex) | PPh₃ is a robust and widely used ligand. For challenging couplings, more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos can be considered, particularly in copper-free systems.[3] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃ | An amine base is crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide. The choice of base can influence reaction rates and yields. Inorganic bases like Cs₂CO₃ are often used in copper-free protocols.[7] |

| Solvent | Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF) | The solvent should be anhydrous and deoxygenated. THF is a good starting point. Toluene can be used for higher reaction temperatures. |

| Temperature | Room temperature to 80 °C | Due to the activated nature of the aryl bromide, the reaction may proceed at room temperature. Gentle heating (50-80 °C) can increase the reaction rate if necessary.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation of the Pd(0) catalyst and side reactions. |

Detailed Experimental Protocol